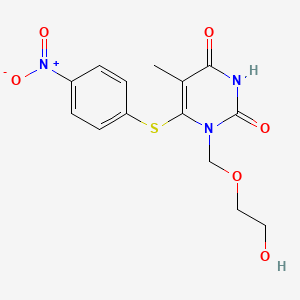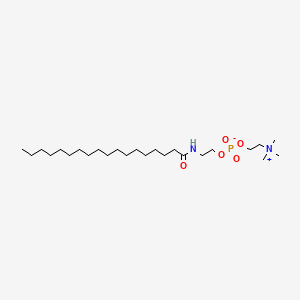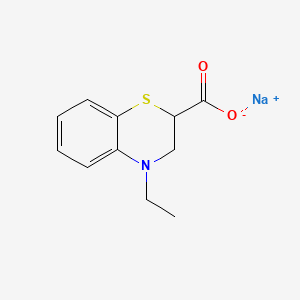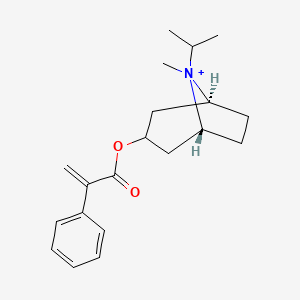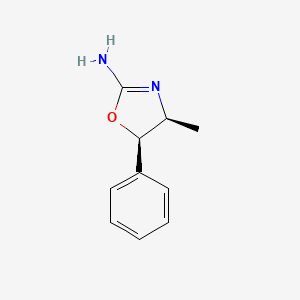
4-Methylaminorex, cis-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylaminorex, cis-(+/-)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form used recreationally .
Méthodes De Préparation
4-Methylaminorex, cis-(+/-)- can be synthesized from dl-phenylpropanolamine in one step by cyclization with cyanogen bromide. This method sometimes involves preparing cyanogen bromide in situ by reacting sodium cyanide with bromine. Alternate synthesis routes involve more steps, such as replacing cyanogen bromide with sodium or potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid .
Analyse Des Réactions Chimiques
4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents, often using reagents like sodium iodide or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Chemistry: It is used as a reference standard in forensic science for the identification of similar stimulant compounds.
Biology: Research has focused on its effects on the central nervous system and its potential as a model compound for studying stimulant abuse.
Medicine: Although not widely used in clinical settings, it has been investigated for its anorectic (appetite-suppressing) properties.
Industry: Its stimulant properties have led to its use in the development of new psychoactive substances.
Mécanisme D'action
4-Methylaminorex exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to heightened alertness, increased energy, and euphoria. The compound acts on molecular targets including monoamine transporters and receptors, influencing various pathways involved in mood regulation and reward .
Comparaison Avec Des Composés Similaires
4-Methylaminorex is often compared to other stimulants such as methamphetamine, cocaine, and amphetamine. While it shares similar stimulant effects, it is unique in its longer duration of action and different chemical structure. Similar compounds include:
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
Cocaine: A powerful stimulant with a shorter duration of action compared to 4-Methylaminorex.
Amphetamine: Another stimulant with effects similar to 4-Methylaminorex but with a different chemical structure.
Propriétés
Numéro CAS |
75493-87-7 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |
Clé InChI |
LJQBMYDFWFGESC-CBAPKCEASA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


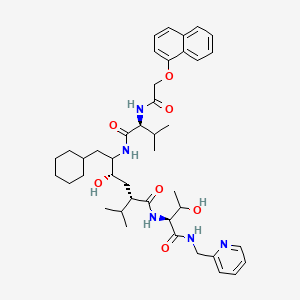

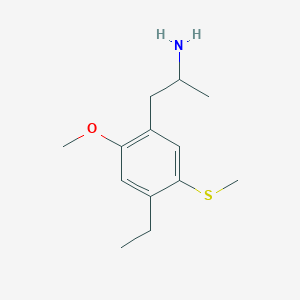
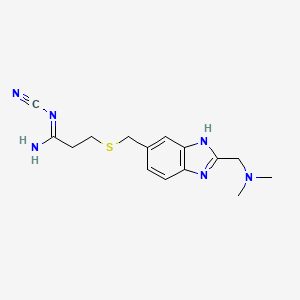


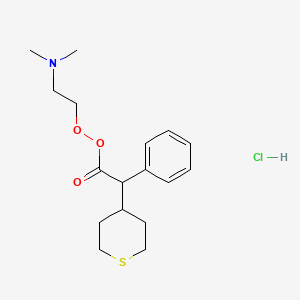
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
